

Protocol for the synthesis of substituted N-Allyl-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -Allyl-4-methylbenzenesulfonamide
Cat. No.:	B188080

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Application Notes: Synthesis of N-Allyl-4-methylbenzenesulfonamide

Introduction

N-Allyl-4-methylbenzenesulfonamide is a key organic intermediate used in the synthesis of various compounds, including potential pharmaceutical agents and ligands for catalysis. The sulfonamide moiety is a significant functional group in medicinal chemistry. This document provides a detailed protocol for the synthesis of **N-Allyl-4-methylbenzenesulfonamide** via the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride) and allylamine.

Synthesis Pathway

The synthesis proceeds via a nucleophilic attack of the amine group of allylamine on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. This reaction forms the sulfonamide bond and releases hydrochloric acid (HCl), which is neutralized by a base present in the reaction mixture.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of sulfonamides.

[1][2]

Materials and Reagents:

- 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl)
- Allylamine
- Dichloromethane (CH₂Cl₂), degassed
- Pyridine or aqueous Potassium Carbonate (K₂CO₃)
- Hydrochloric acid (HCl), concentrated or 5 M solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethanol (for recrystallization)
- Deionized water
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice/water bath
- Dropping funnel or syringe
- Separatory funnel
- Rotary evaporator
- Vacuum filtration apparatus (Büchner funnel)
- Standard laboratory glassware
- Thin-Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup:
 - In a round-bottom flask, dissolve allylamine (1.1-1.2 equivalents) and a base (e.g., pyridine, 1.1 equivalents, or aqueous K₂CO₃) in dichloromethane.[1][2]
 - If using excess allylamine (approx. 2 equivalents), an additional base may not be necessary as the excess amine will neutralize the HCl byproduct.[3]
 - Cool the stirring mixture in an ice/water bath, as the reaction is exothermic.[3]
- Addition of Tosyl Chloride:
 - Dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in a minimal amount of dichloromethane.
 - Slowly add the 4-methylbenzenesulfonyl chloride solution dropwise to the cooled amine mixture over 15-30 minutes.[3]
- Reaction:
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.[1][2]
 - Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
- Work-up and Isolation:
 - Once the reaction is complete, acidify the mixture to a pH of 2-3 using hydrochloric acid.[2]
 - Transfer the mixture to a separatory funnel and dilute with dichloromethane.
 - Wash the organic layer sequentially with water (3 times) and then once with brine.[1]
 - Back-extract the aqueous layers with a small portion of dichloromethane to recover any dissolved product.[1]

- Combine all organic extracts and dry over anhydrous sodium sulfate.[1][2]
- Purification:
 - Filter off the drying agent (anhydrous sodium sulfate).
 - Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.[2]
 - Recrystallize the crude solid from cold ethanol to yield the purified **N-Allyl-4-methylbenzenesulfonamide** as clear or pale-yellow crystals.[1][2]
 - Dry the crystals under vacuum for 24 hours.[1]

Data Presentation

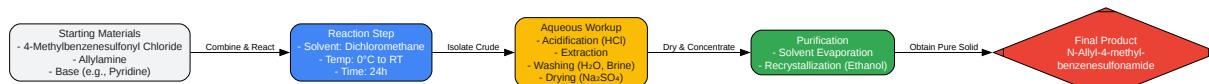
The following table summarizes the quantitative data obtained from representative syntheses of **N-Allyl-4-methylbenzenesulfonamide** and a further derivatized product.

Compound Name	Molecular Formula	Yield (%)	Melting Point (°C)	Key Characterization Data
N-Allyl-4-methylbenzenesulfonamide	C ₁₀ H ₁₃ NO ₂ S	73% [1]	69-72 °C [1]	¹ H NMR (CDCl ₃): δ 7.78-7.70 (m, 2H), 7.30 (d, 2H), 5.71 (ddt, 1H), 5.15 (dq, 1H), 5.09 (dq, 1H), 4.44 (s, 1H), 3.57 (tt, 2H), 2.42 (s, 3H) [1] . ¹³ C NMR (CDCl ₃): δ 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65 [1] . HRMS (ESI): [M+Na] ⁺ calcd. 234.2700, found 234.2690 [1] .
N-Allyl-N-benzyl-4-methylbenzenesulfonamide	C ₁₇ H ₁₉ NO ₂ S	67% [1]	44-47 °C [1]	Further benzylation product of the primary sulfonamide. [1]

Caption: Summary of reaction yields and characterization data.

Experimental Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.



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Caption: Workflow for the synthesis of **N-Allyl-4-methylbenzenesulfonamide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- 4-Methylbenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.
- Allylamine and pyridine are toxic and flammable. Avoid inhalation and skin contact.
- Dichloromethane is a volatile solvent and a suspected carcinogen.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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